6-Bromo-3-chloro-1-methyl-1H-indazole
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Overview
Description
“6-Bromo-3-chloro-1-methyl-1H-indazole” is a chemical compound with the molecular formula C8H6BrClN2. It has a molecular weight of 245.51 . It is a solid substance that should be stored in a refrigerator .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H6BrClN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3 . The InChI key is RHTHXDOLGOEEAY-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” is a solid substance with a density of 1.7±0.1 g/cm3 . It has a boiling point of 341.4±22.0 °C at 760 mmHg . The melting point is 191-192ºC . The flash point is 160.3±22.3 °C .Scientific Research Applications
Indazoles, including 6-Bromo-3-chloro-1-methyl-1H-indazole, are nitrogen-containing heterocyclic compounds comprised of a pyrazole ring fused with a benzene ring. This structural configuration has rendered indazoles of significant pharmacological interest, forming the backbone of numerous compounds with potential therapeutic value. Indazole derivatives have been extensively studied for their diverse biological activities, leading to the development of novel therapeutic agents across various medical fields.
Therapeutic Applications
Recent patents highlight the therapeutic potential of indazole derivatives in treating a broad spectrum of diseases. They possess promising anti-cancer and anti-inflammatory activities and show efficacy in disorders involving protein kinases and neurodegeneration. The therapeutic versatility of indazole derivatives is attributed to their ability to modulate several biological pathways, offering new avenues for drug development in oncology, neurology, and beyond (Denya, Malan, & Joubert, 2018). Additionally, indazole compounds have demonstrated antibacterial, antiviral, and antioxidant properties, showcasing their broad-spectrum bioactivity and potential in treating infectious diseases and managing oxidative stress (Ali, Dar, Pradhan, & Farooqui, 2013).
Synthesis and Chemical Properties
The chemical synthesis and properties of indazole derivatives have been a focus of research, aiming to improve their medicinal applications and understand their mechanism of action. Transition-metal-catalyzed C–H activation/annulation sequences have emerged as favorable tools for constructing functionalized indazole derivatives. These methodologies allow for the development of compounds with enhanced medicinal properties, structural complexity, and functional flexibility, underscoring the importance of synthetic chemistry in drug discovery and development (Shiri, Roosta, Dehaen, & Amani, 2022).
Safety and Hazards
Future Directions
Indazole-containing compounds have a wide variety of medicinal applications, and much effort has been spent in recent years to develop synthetic approaches to indazoles . Therefore, future research may focus on developing new synthetic methods and exploring the potential medicinal applications of “6-Bromo-3-chloro-1-methyl-1H-indazole” and similar compounds.
Mechanism of Action
Target of Action
6-Bromo-3-chloro-1-methyl-1H-indazole is a type of indazole derivative . Indazole derivatives have been found to be biologically active compounds used for the treatment of various disorders including cancer cells and microbes . They show various biologically vital properties .
Mode of Action
It is known that indazole derivatives can inhibit the production of catabolic or anti-inflammatory mediators in osteoarthritis (oa) cartilage .
Biochemical Pathways
It has been found that indazole derivatives can inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . These are key mediators in the inflammatory response, suggesting that this compound may have anti-inflammatory properties.
Result of Action
It has been found that indazole derivatives can inhibit the production of catabolic or anti-inflammatory mediators in osteoarthritis (oa) cartilage . This suggests that this compound may have potential therapeutic effects in conditions characterized by inflammation.
Biochemical Analysis
Biochemical Properties
6-Bromo-3-chloro-1-methyl-1H-indazole plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions suggest that this compound may modulate oxidative stress responses by enhancing the activity of these enzymes, thereby reducing the levels of reactive oxygen species in cells .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that play a crucial role in programmed cell death . Additionally, this compound can inhibit cell proliferation by interfering with the cell cycle, particularly at the G0–G1 phase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as DNA and proteins. This binding can lead to the inhibition of enzyme activity, such as topoisomerase, which is essential for DNA replication and transcription . Furthermore, this compound can modulate gene expression by interacting with transcription factors, thereby altering the transcriptional activity of target genes involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can exert sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and enhancing antioxidant defenses . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its biotransformation and elimination. This compound is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic processes facilitate the excretion of this compound and its metabolites through the urine .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, which may influence its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize predominantly in the cytoplasm and nucleus of cells . In the cytoplasm, this compound can interact with various cytoplasmic proteins, while in the nucleus, it can bind to DNA and transcription factors, thereby modulating gene expression . Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific subcellular compartments .
Properties
IUPAC Name |
6-bromo-3-chloro-1-methylindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTHXDOLGOEEAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)C(=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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